4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
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Overview
Description
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol is an organic compound with the molecular formula C25H29NO It is characterized by the presence of a phenol group and a diphenylpropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3,3-diphenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}aniline
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}benzyl alcohol
Uniqueness
This compound is unique due to its specific combination of a phenol group and a diphenylpropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(3,3-diphenylpropylamino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(12-13-21-14-16-24(27)17-15-21)26-19-18-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,14-17,20,25-27H,12-13,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQGUGELWTMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198229 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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